molecular formula C9H11BrClNO2S B1587492 4-bromo-N-(3-chloropropyl)benzenesulfonamide CAS No. 98768-71-9

4-bromo-N-(3-chloropropyl)benzenesulfonamide

Cat. No. B1587492
CAS RN: 98768-71-9
M. Wt: 312.61 g/mol
InChI Key: RSRQIXOUDJOCFX-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S . It has a molecular weight of 312.61 . The IUPAC name for this compound is 4-bromo-N-(3-chloropropyl)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for 4-bromo-N-(3-chloropropyl)benzenesulfonamide is 1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of 4-bromo-N-(3-chloropropyl)benzenesulfonamide is between 88-90°C . The predicted boiling point is 404.7±55.0 °C , and the predicted density is 1.558±0.06 g/cm3 . The predicted pKa value is 10.68±0.50 .

Scientific Research Applications

Photodynamic Therapy

A study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, showed promising applications in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another area of application is in the inhibition of carbonic anhydrases, enzymes crucial for various physiological processes. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds displayed potent inhibitory activity, suggesting potential for therapeutic applications (Gul et al., 2016).

Molecular Structure Analysis

Research has also been conducted on the molecular structure, Infrared (IR), Raman, and NMR spectra of para-halogen benzenesulfonamides. This study utilized computational methods to understand the effects of halogen substituents on the characteristic bands of benzenesulfonamides, contributing to the field of molecular spectroscopy and helping in the design of new materials and drugs (Karabacak et al., 2009).

Chemical Sensing and Bioimaging

Benzenesulfonamide derivatives have been used to develop chemosensing probes for the detection of metal ions in aqueous solutions. For example, a benzenesulfonamide-based probe demonstrated selective and sensitive detection of Sn2+ ions, with applications in environmental monitoring and bioimaging. This work highlights the versatility of benzenesulfonamide derivatives in creating sensitive diagnostic tools (Ravichandiran et al., 2020).

Synthesis and Biological Evaluation

There has also been significant interest in synthesizing novel benzenesulfonamide derivatives for evaluating their potential as antidiabetic agents. One study involved synthesizing fluorinated pyrazoles and benzenesulfonylurea derivatives, which exhibited significant hypoglycemic activity. This research contributes to the development of new antidiabetic medications (Faidallah et al., 2016).

Safety And Hazards

4-bromo-N-(3-chloropropyl)benzenesulfonamide is classified as dangerous according to the Globally Harmonized System (GHS). The hazard statements include H301, H311, H331, and H341, indicating that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-bromo-N-(3-chloropropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQIXOUDJOCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398630
Record name 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-chloropropyl)benzenesulfonamide

CAS RN

98768-71-9
Record name 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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